molecular formula C11H9NO3 B145829 Indole-3-pyruvic acid CAS No. 392-12-1

Indole-3-pyruvic acid

Cat. No.: B145829
CAS No.: 392-12-1
M. Wt: 203.19 g/mol
InChI Key: RSTKLPZEZYGQPY-UHFFFAOYSA-N
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Description

Indole-3-pyruvic acid is a keto analogue of tryptophan, a naturally occurring amino acid. Its chemical formula is C₁₁H₉NO₃ , and its molecular weight is approximately 203.2 g/mol . This compound is an orally active aryl hydrocarbon receptor (AHR) agonist . AHR plays a crucial role in regulating gene expression and mediating responses to environmental stimuli.

Mechanism of Action

Target of Action

Indole-3-pyruvic acid (IPA) primarily targets the Tryptophan Aminotransferase of Arabidopsis (TAA1) and flavin monooxygenases (YUCCAs) . These enzymes play a crucial role in the biosynthesis of the plant hormone auxin, which is essential for plant growth and development .

Mode of Action

IPA regulates TAA1 activity via negative feedback regulation . This regulation is achieved by both the reversibility of Tryptophan aminotransferase activity and the competitive inhibition of TAA1 activity by IPA . The IPA pathway is highly conserved throughout the plant kingdom and is essential for almost all of the major developmental processes .

Biochemical Pathways

IPA is involved in the biosynthesis of Indole-3-acetic acid (IAA), a plant hormone, through the IPA pathway . This pathway includes two steps: Tryptophan (Trp) is converted to IPA by TAA1, and then IPA is converted to IAA by YUCCAs . This pathway is regulated at multiple levels, including transcriptional and post-transcriptional regulation, protein modification, and feedback regulation .

Pharmacokinetics

It’s known that ipa regulates taa1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis . The Km value of IPA is 0.7 μM, and that of Trp is 43.6 M; this allows IPA to be maintained at low levels and prevents unfavorable nonenzymatic IAA formation from IPA in vivo .

Result of Action

The action of IPA results in the production of IAA, which plays a vital role in regulating plant growth, development, and response to environmental stress . In humans, IPA has been subjected to clinical trials and has shown a very good safety profile, relief from anxiety, and a better quality of sleep in patients treated with IPA .

Action Environment

The action of IPA can be influenced by environmental factors. For instance, in plants, local control of auxin biosynthesis through the IPA pathway regulates plant growth and development and the responses to biotic and abiotic stresses . In humans, the efficacy of IPA can be influenced by factors such as the individual’s health status and the presence of other medications .

Biochemical Analysis

Preparation Methods

a. Synthetic Routes:

Indole-3-pyruvic acid can be synthesized through various methods, including:

b. Industrial Production:

While industrial-scale production methods are less common, research continues to explore efficient and scalable approaches.

Chemical Reactions Analysis

Indole-3-pyruvic acid undergoes several reactions:

Common reagents and conditions include:

Major products:

    Indole-3-acetic acid (IAA): A key plant growth regulator.

    Indole-3-lactic acid: A related metabolite.

Scientific Research Applications

Indole-3-pyruvic acid finds applications in:

Comparison with Similar Compounds

Indole-3-pyruvic acid stands out due to its role as an AHR agonist. Similar compounds include:

    Indole-3-acetic acid (IAA): A natural plant hormone.

    Tryptophan: The parent compound from which IPA is derived.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-oxopropanoic acid
Source PubChem
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InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTKLPZEZYGQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3042053
Record name Indole-3-pyruvic acid
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Molecular Weight

203.19 g/mol
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CAS No.

392-12-1
Record name Indole-3-pyruvic acid
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Record name Indol-3-yl pyruvic acid
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Record name Indole-3-pyruvic acid
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Record name Indole-3-pyruvic acid monohydrate
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Record name INDOLE-3-PYRUVIC ACID
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Record name Indolepyruvate
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Synthesis routes and methods I

Procedure details

The “amino acid oxidase activity” for reaction 1 means an activity catalyzing the reaction shown in scheme (13). Generally, L-amino acid oxidase generates keto acid from the corresponding L-amino acid, while D-amino acid oxidase generates keto acid from the corresponding D-amino acid. Specifically, in accordance with the present invention, individually, a microorganism having L-amino acid oxidase activity may be used when L-tryptophan is used as the raw material, while a microorganism having D-amino acid oxidase activity may used when D-tryptophan is used as the raw material. Additionally, the preparation from DL-tryptophan is also applicable. When D- and L-amino acid oxidase is allowed to interact with DL-tryptophan, the intended indole-3-pyruvic acid may be quantitatively produced. When D- or L-amino acid oxidase interacts with DL-tryptophan, otherwise, the intended indole-3-pyruvic acid may be produced at a yield of 50%.
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amino acid
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Synthesis routes and methods II

Procedure details

To a solution of aldol reaction containing 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid is added an excess amount (about 4 equimolar amount for the used amount of indole-3-pyruvic acid) of hydroxyamine, and the mixture was adjusted to pH 7.0 to 10.0 by addition of 2N sodium hydroxide aqueous solution or 1N hydrochloric acid. 2) The mixture was stirred at room temperature overnight to form 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid. 3) A portion of the resulting reaction mixture was weighed and diluted with pure water in a mess-flask so that the concentration of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid became 100 to 150 ppm; thus a sample for analysis was prepared. Method of Determination of the Yield 4) The sample for analysis prepared in the above item 3) was applied to the following high performance liquid chromatography, and the yield was calculated by comparison in the percentage of the area of sample to that of a standard solution of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid; thus, the yield (%) from indole-3-pyruvic acid used was calculated. Analytical condition for high performance liquid chromatography (gradient) Column: CAPCELL PAK C18 (MGII) 5 μm 4.6 mm×250 mm Column temperature: 25° C. Wavelength for detection: 210 nm Flow rate: 1.0 ml/min Mobile phase composition: Solution A: KH2PO4 (20 mM)+K2HPO4 (20 mM) aqueous solution/acetonitrile=100/5 Solution B: KH2PO4 (20 mM)+K2HPO4 (20 mM) aqueous solution/acetonitrile=1/1 Injected amount of sample: 10 μL Retention time: 11 minutes (4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid) Method of Determination of Enantiomeric Excess 5) The sample for analysis mentioned in the above item 3) was applied to the following high performance liquid chromatography, and on the basis of the peak integral value derived from the enantiomer at the 4 position of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid, the selectivity and enantiomeric excess (% ee) of the enantiomer at the 4 position were calculated by the following procedure from the following equation: Enantiomeric excess of the enantiomer at 4 =(Peak area of 4S-isomer−Peak area of 4R isomer)/(Peak area of 4S-isomer+Peak area of 4R isomer)×100 (Regarded as % ee4S when the Sign is +, and % ee4R when the Sign is −) Analytical condition for high performance liquid chromatography (gradient) Column: SUMICHIRAL OA7100 4.6 mm×250 mm Column temperature: 10° C. Wavelength for detection: 210 nm Flow rate: 0.5 ml/min Mobile phase composition: Solution A: KH2PO4 (20 mM)+K2HPO4 (20 mM) aqueous solution/acetonitrile=100/5 Solution B: KH2PO4 (20 mM)+K2HPO4 (20 mM) aqueous solution/acetonitrile=1/1 Injected amount of sample: 10 μL Retention time: 19 min for 4R isomer; 21 min for 4S isomer
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Synthesis routes and methods III

Procedure details

In a chemical method for producing 3-indole-pyruvic acid disclosed by Giovanna De Luca et al., 3-indole-pyruvic acid was produced with a yield of 50 to 62% by reacting tryptophan as a starting material with pyridine aldehyde in the presence of a base for dehydrating a proton acceptor (see JP Sho-62-501912 [Patent Document 1], International Publication 87/00169 Pamphlet [Patent Document 2]). In this method, the required base and pyridine aldehyde are expensive and the yield is low. As a result, production cost are very high. Politi Vincenzo et al. produced 3-indole-pyruvic acid with the yield of 64% by a condensation reaction using indole and ethyl-3-bromopyruvate ester oxime as raw materials followed by acid hydrolysis (see Europe Patent Application Publication No. 421946 [Patent Document 3]). This method, however, requires a purification step using silica gel, the yield is low, the raw materials are expensive and the industrial production cost is very high.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biosynthetic pathway of indole-3-acetic acid (IAA) involving indole-3-pyruvic acid (IPyA)?

A1: The this compound (IPyA) pathway is the main route for IAA biosynthesis in higher plants. The pathway involves two key enzymatic steps:

  1. Transamination: L-tryptophan is converted to IPyA by tryptophan aminotransferases (TAA1/TARs). [ [, , ] ]
  2. Oxidative Decarboxylation: IPyA is converted to IAA by the YUCCA (YUC) family of flavin-containing monooxygenases. [ [, , ] ]

Q2: Are there alternative pathways for IAA biosynthesis in plants?

A2: Yes, besides the IPyA pathway, plants utilize other routes for IAA biosynthesis:

  • Tryptamine Pathway: Involves the decarboxylation of tryptophan to tryptamine, followed by conversion to IAAld and finally IAA. [ [, ] ]
  • Indole-3-acetamide (IAM) Pathway: This pathway converts tryptophan to IAM, which is subsequently hydrolyzed to IAA by amidases, such as AMI1. [ [, ] ]
  • Indole-3-acetaldoxime (IAOx) Pathway: Specific to Brassicaceae, this pathway involves the conversion of tryptophan to IAOx and ultimately to IAA. [ [] ]

Q3: Does the relative importance of these pathways vary across different organisms?

A3: Yes, the prominence of each pathway can differ among species and even within different tissues of the same plant. For example, studies suggest that the tryptamine pathway is active in pea roots [ [] ], while the IPyA pathway plays a significant role in Arabidopsis thaliana. [ [] ] Furthermore, certain pathways might be favored under specific environmental conditions or developmental stages.

Q4: Can microorganisms also produce IAA via the IPyA pathway?

A4: Yes, the IPyA pathway is not limited to plants. Several bacterial species, including plant-growth-promoting rhizobacteria like Azospirillum, produce IAA through this pathway. [ [, , , ] ] This bacterial IAA production can significantly impact plant growth and development, often in a beneficial manner.

Q5: What are the key intermediates in the IPyA pathway and how are they detected and quantified?

A5: Key intermediates include indole-3-lactic acid (ILA) and indole-3-acetaldehyde (IAAld). These compounds, along with IPyA and IAA itself, can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS). [ [, , , , ] ] The use of deuterium-labeled standards in these analyses allows for precise quantification of the endogenous compounds. [ [] ]

Q6: How is IPyA metabolized, and what are the potential byproducts?

A6: Aside from its conversion to IAA, IPyA can be enzymatically reduced to indole-3-lactic acid (ILA). [ [, , ] ] Additionally, IPyA can degrade into various compounds, including diindolylmethane derivatives, some of which exhibit Aryl Hydrocarbon Receptor (AHR) agonist activity. [ [] ]

Q7: What is the biological significance of IPyA in plants?

A7: IPyA is a crucial precursor to IAA, the primary auxin in plants. IAA regulates a vast array of plant growth and developmental processes, including:

  • Cell division and elongation [ [] ]
  • Root initiation and development [ [] ]
  • Apical dominance [ [] ]
  • Responses to light and gravity [ [] ]
  • Flowering [ [] ]

Q8: How does IPyA itself influence plant physiology, independent of its conversion to IAA?

A8: While IPyA's primary role is as an IAA precursor, recent research indicates that it might possess additional biological activities. For instance, IPyA has been shown to act as an AHR agonist, potentially influencing immune responses and inflammation in animal models. [ [, , ] ]

Q9: What are the potential applications of IPyA in agriculture?

A9: Understanding the IPyA pathway offers opportunities to manipulate plant growth and development for agricultural benefit. Potential applications include:

    Q10: What are the potential applications of IPyA in medicine?

    A10: The AHR agonist activity of IPyA and its metabolites suggests potential therapeutic applications, particularly in conditions where immune modulation is beneficial:

    • Inflammatory bowel disease: Studies show that IPyA can suppress colitis in mice, potentially by modulating immune cell populations and cytokine production. [ [] ]
    • Autoimmune diseases: IPyA has demonstrated efficacy in alleviating rheumatoid arthritis in rodent models, highlighting its potential as a therapeutic agent. [ [] ]

    Q11: What is the molecular formula and weight of IPyA?

    A11: The molecular formula of IPyA is C11H9NO3, and its molecular weight is 203.19 g/mol.

    Q12: What are the key spectroscopic features of IPyA?

    A12: IPyA exhibits characteristic spectroscopic properties:

    • UV-Vis Spectroscopy: IPyA shows absorption in the ultraviolet region, typical of indole compounds. [ [] ]
    • Infrared Spectroscopy (IR): IR spectroscopy reveals specific vibrational modes, including those associated with the carboxylic acid, ketone, and aromatic ring moieties. [ [] ]
    • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information, including the chemical environment and connectivity of atoms within the IPyA molecule. [ [] ]

    Q13: Does IPyA exhibit tautomerism?

    A13: Yes, IPyA exists in both keto and enol tautomeric forms. [ [, ] ] The relative proportions of each tautomer are influenced by factors such as pH and temperature.

    Q14: How can these tautomers be distinguished and analyzed?

    A14: Ultra high-performance liquid chromatography (UHPLC) can effectively separate the keto and enol tautomers of IPyA. [ [] ] This technique, coupled with spectroscopic methods like NMR, allows for the identification and quantification of each tautomer.

    Q15: Is IPyA a stable compound?

    A15: IPyA exhibits limited stability and is prone to degradation under certain conditions. Factors affecting its stability include:

    • Solvent: IPyA degradation can occur in various solvents, particularly during evaporation. [ [] ]
    • Temperature: Elevated temperatures can accelerate IPyA breakdown. [ [] ]
    • pH: The stability of IPyA is influenced by pH, with different degradation pathways predominating under acidic or alkaline conditions. [ [] ]

    Q16: How can the stability of IPyA be enhanced?

    A16: Several strategies can improve the stability of IPyA during extraction, storage, and analysis:

    • Antioxidants: Adding antioxidants, such as sodium diethyldithiocarbamate or butylated hydroxytoluene (BHT), can minimize oxidative degradation. [ [, ] ]

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